Stereochemical Identity: (3R,4S) Cis Configuration vs. (3R,4R) Trans Isomer and (3S,4R) Enantiomer
The target compound possesses the specific (3R,4S) absolute configuration, which corresponds to the cis relationship between the two ethoxycarbonyl substituents on the pyrrolidine ring. This is stereochemically distinct from the widely-available trans (3R,4R)-pyrrolidine-3,4-dicarboxylate diethyl ester (CAS 1820583-65-0) and its enantiomeric pair. While the trans isomer has been extensively elaborated into Factor Xa clinical candidates via amide coupling at both carboxyl positions [1], the cis (3R,4S) geometry places both ester groups on the same face of the ring, leading to a different spatial orientation of downstream derivatives. In the renin inhibitor chemotype, specifically a (3R,4S)-disubstituted pyrrolidine scaffold was identified as the active stereochemical series, with the prototype (3S,4S) analog exerting blood pressure lowering in a hypertensive rat model [2]. No head-to-head comparative biological data for the (3R,4S) diethyl ester hydrochloride itself versus other stereoisomers has been published in the peer-reviewed literature.
| Evidence Dimension | Absolute stereochemistry (configuration at C3 and C4) |
|---|---|
| Target Compound Data | (3R,4S) cis configuration; diethyl ester; hydrochloride salt; CAS 1235297-21-8 |
| Comparator Or Baseline | (3R,4R) trans isomer (CAS 1820583-65-0); (3S,4R) cis enantiomer (no CAS identified in search); (3S,4S) trans enantiomer |
| Quantified Difference | No quantitative potency, selectivity, or PK data available for direct comparison. Stereochemical difference implies non-superimposable three-dimensional structures, confirmed by CCDC crystallographic data for related pyrrolidine-metal complexes showing distinct diastereomeric distributions induced by chiral pyrrolidine ligands [3]. |
| Conditions | Structural comparison based on IUPAC nomenclature, CAS registry, and published X-ray crystallography of chiral pyrrolidine-containing metal complexes. |
Why This Matters
For procurement in asymmetric synthesis or medicinal chemistry programs, selecting the correct (3R,4S) enantiomer is critical because the opposite enantiomer or trans diastereomer will produce derivatives with different three-dimensional shapes, potentially leading to loss of target binding or altered pharmacological profiles, as documented for related pyrrolidine-based inhibitors.
- [1] RCSB Protein Data Bank. PDB Entry 2XC4: Factor Xa in complex with a (3R,4R)-pyrrolidine-3,4-dicarboxylic acid inhibitor. 2010. DOI: 10.2210/pdb2xc4/pdb. View Source
- [2] Novartis AG. Discovery from in silico 3D Pharmacophore Searches of Novel 3(R),4(S)-disubstituted Pyrrolidine Inhibitors of the Human Aspartyl Protease Renin. Oak Repository, 2013. View Source
- [3] Bootsma, J.; Guo, B.; de Vries, J. G.; Otten, E. Ruthenium Complexes with PNN Pincer Ligands Based on (Chiral) Pyrrolidines: Synthesis, Structure, and Dynamic Stereochemistry. Organometallics 2020, 39, 544–555. View Source
